4-Bromo-3-methyl-2-nitroaniline physical properties
4-Bromo-3-methyl-2-nitroaniline physical properties
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methyl-2-nitroaniline is a substituted aromatic amine that holds potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern—featuring an amine, a nitro group, a methyl group, and a bromine atom on a benzene ring—provides multiple reactive sites for further functionalization. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physical properties of 4-Bromo-3-methyl-2-nitroaniline. In the absence of extensive publicly available experimental data for this specific isomer, we will leverage expert analysis to predict its spectroscopic and physicochemical characteristics based on its structure. Furthermore, this document outlines the standard, self-validating protocols required to empirically determine these properties, ensuring researchers can confidently characterize this compound in a laboratory setting.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are dictated by its molecular structure. These parameters are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to formulation and bioavailability.
Table 1: Summary of Core Properties for 4-Bromo-3-methyl-2-nitroaniline
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 854624-54-7 | [1][2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | Calculated from structure |
| Molecular Weight | 231.05 g/mol | Calculated from formula |
| Appearance | Yellow to orange crystalline solid | Predicted based on related isomers like 4-Bromo-2-nitroaniline.[4][5] |
| Melting Point | Data not available. | Expected to be a distinct value, likely in the range of 90-120 °C based on isomers such as 4-bromo-N-methyl-2-nitroaniline (97.5-98 °C) and 4-Bromo-2-nitroaniline (110-113 °C).[6][7][8] |
| Boiling Point | Data not available. | Predicted to be >300 °C at 760 mmHg, with decomposition likely at elevated temperatures. A related isomer has a predicted boiling point of 316.1 °C.[6][7] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., DMSO, Methanol, Chloroform, Acetone). | Predicted based on the general properties of substituted nitroanilines.[4][9][10] |
Predicted Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic molecules. While experimental spectra for 4-Bromo-3-methyl-2-nitroaniline are not widely published, its expected spectral characteristics can be reliably predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative. The molecule has two aromatic protons, an amine group, and a methyl group.
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Aromatic Region (~6.5-8.0 ppm): Two signals are expected for the two protons on the aromatic ring. They would appear as two doublets due to coupling with each other. The proton at C5 (meta to the nitro group, ortho to the bromine) would likely be downfield compared to the proton at C6 (ortho to the amine).
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Amine Protons (~4.0-6.0 ppm): The -NH₂ protons would likely appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
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Aliphatic Region (~2.2-2.5 ppm): The methyl group (-CH₃) protons attached to the aromatic ring would appear as a sharp singlet, integrating to three protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups:
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Aromatic Carbons (~110-150 ppm): Six signals are expected. The carbon bearing the nitro group (C2) would be significantly deshielded, while the carbon bearing the amine group (C1) would be shielded. The carbons attached to bromine (C4) and the methyl group (C3) will also have characteristic shifts.
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Methyl Carbon (~15-25 ppm): A single signal is expected for the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 4-Bromo-3-methyl-2-nitroaniline are:
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N-H Stretching (~3300-3500 cm⁻¹): A pair of medium-to-sharp peaks characteristic of a primary amine (-NH₂).
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C-H Stretching (Aromatic) (~3000-3100 cm⁻¹): Weak to medium absorption bands.
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C-H Stretching (Aliphatic) (~2850-3000 cm⁻¹): Weak bands from the methyl group.
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N-O Stretching (Nitro Group) (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹): Two strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group.[4]
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C=C Stretching (Aromatic) (~1450-1600 cm⁻¹): Several medium to sharp bands.
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C-Br Stretching (~500-650 cm⁻¹): A weak to medium band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
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Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected. Crucially, due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values would be approximately 230 and 232.
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the nitro group (-NO₂) and subsequent fragmentation of the aromatic ring.
Experimental Characterization Workflows
To ensure scientific integrity, all synthesized batches of a compound must be rigorously characterized. The following protocols represent a self-validating system for confirming the identity and purity of 4-Bromo-3-methyl-2-nitroaniline.
Workflow for Physicochemical & Spectroscopic Characterization
The logical flow for characterizing a new batch of the target compound is essential for ensuring quality and reproducibility.
Caption: Workflow for the characterization of 4-Bromo-3-methyl-2-nitroaniline.
Protocol 1: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value (once established) suggests a pure compound, while a broad or depressed melting range indicates the presence of impurities.
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
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Heating: Set a ramp rate of 1-2 °C per minute for an accurate reading. For a faster initial scan, a higher ramp rate (5-10 °C/min) can be used, followed by a slower, more precise measurement with a fresh sample.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.
Protocol 2: ¹H NMR Sample Preparation and Acquisition
Causality: NMR spectroscopy provides the most definitive information about the molecular structure in solution by probing the chemical environment of each proton.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pure sample.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice is appropriate for the compound's solubility.
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters. A typical experiment involves 8 to 16 scans.
-
Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak as an internal standard. Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.
Safety & Handling
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Primary Hazards: Compounds in this class are generally considered hazardous.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
4-Bromo-3-methyl-2-nitroaniline is a compound with significant potential for synthetic applications. This guide provides a detailed account of its core physical properties, combining available data with expert-driven predictions for its spectroscopic profile. The inclusion of standardized, verifiable experimental protocols empowers researchers to confidently characterize this molecule, ensuring the integrity and reproducibility of their scientific work. Adherence to the outlined safety and handling procedures is paramount when working with this and related chemical entities.
References
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PubChem. (n.d.). 4-bromo-N-ethyl-3-methyl-2-nitroaniline. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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LookChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-nitroaniline. Retrieved from [Link]
-
Chemsrc. (2025). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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